
(2-Fluoro-3-methoxyphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-3-methoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C8H10FNO3S It is characterized by the presence of a fluorine atom, a methoxy group, and a methanesulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-methoxyphenyl)methanesulfonamide typically involves the reaction of 2-fluoro-3-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-Fluoro-3-methoxyaniline+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-3-methoxyphenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles.
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Applications De Recherche Scientifique
(2-Fluoro-3-methoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Fluoro-3-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Fluoro-5-methoxyphenyl)methanesulfonamide
- (2-Fluoro-3-methylphenyl)methanesulfonamide
- (2-Fluoro-4-methoxyphenyl)methanesulfonamide
Uniqueness
(2-Fluoro-3-methoxyphenyl)methanesulfonamide is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional arrangement can result in distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H10FNO3S |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
(2-fluoro-3-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H10FNO3S/c1-13-7-4-2-3-6(8(7)9)5-14(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) |
Clé InChI |
CPRRBWXWSUSSHC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1F)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


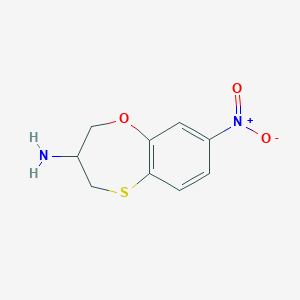

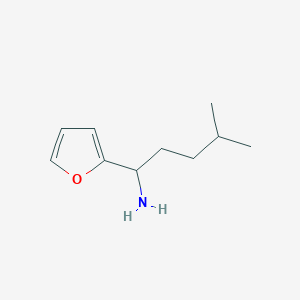

![3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B13243713.png)
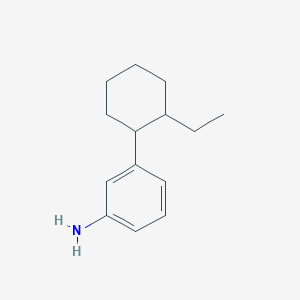
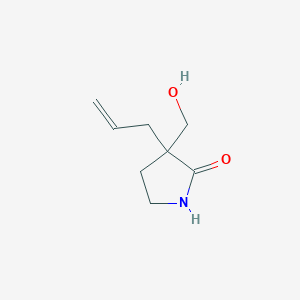
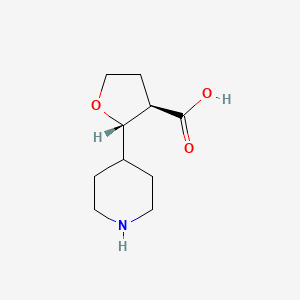

![5-Ethyl-3-[2-oxo-2-(piperazin-1-YL)ethyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B13243733.png)

![(1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13243744.png)
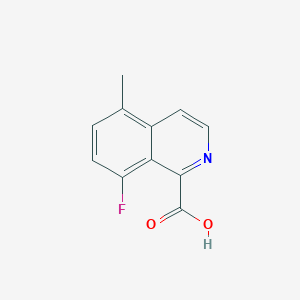
![tert-Butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate](/img/structure/B13243749.png)
